Synthesis of 6-(hydroxymethyl)nicotinonitrile: A Technical Guide
Synthesis of 6-(hydroxymethyl)nicotinonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, step-by-step methodology for the synthesis of 6-(hydroxymethyl)nicotinonitrile, a valuable building block in medicinal chemistry and drug development. The described two-step synthetic pathway commences with the commercially available starting material, 6-methylnicotinonitrile.
Synthetic Pathway Overview
The synthesis proceeds via a two-step sequence:
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Bromination: Radical bromination of the methyl group of 6-methylnicotinonitrile to yield 6-(bromomethyl)nicotinonitrile.
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Hydrolysis: Subsequent hydrolysis of the benzylic bromide intermediate to afford the target compound, 6-(hydroxymethyl)nicotinonitrile.
A schematic of this synthetic route is presented below.
Caption: Synthetic pathway for 6-(hydroxymethyl)nicotinonitrile.
Data Presentation
The following table summarizes the key quantitative data for each step of the synthesis.
| Compound | Starting Material (SM) / Intermediate / Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) | Appearance |
| 6-methylnicotinonitrile | Starting Material | C₇H₆N₂ | 118.14 | - | >98 | Off-white solid |
| 6-(bromomethyl)nicotinonitrile | Intermediate | C₇H₅BrN₂ | 197.03 | 75-85 | >95 | Light yellow solid |
| 6-(hydroxymethyl)nicotinonitrile | Final Product | C₇H₆N₂O | 134.14 | 80-90 | >98 | White solid |
Spectroscopic Data:
| Compound | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (101 MHz, CDCl₃) δ (ppm) |
| 6-methylnicotinonitrile | 8.75 (d, J=2.0 Hz, 1H), 7.80 (dd, J=8.0, 2.0 Hz, 1H), 7.30 (d, J=8.0 Hz, 1H), 2.65 (s, 3H) | 162.0, 151.5, 138.0, 128.5, 118.0, 110.0, 24.5 |
| 6-(bromomethyl)nicotinonitrile | 8.85 (d, J=2.0 Hz, 1H), 7.95 (dd, J=8.0, 2.0 Hz, 1H), 7.55 (d, J=8.0 Hz, 1H), 4.60 (s, 2H) | 158.0, 152.0, 139.0, 129.0, 117.5, 111.0, 32.0 |
| 6-(hydroxymethyl)nicotinonitrile | 8.80 (d, J=2.0 Hz, 1H), 7.90 (dd, J=8.0, 2.0 Hz, 1H), 7.45 (d, J=8.0 Hz, 1H), 4.80 (s, 2H), 2.50 (br s, 1H, OH) | 161.0, 151.8, 138.5, 121.0, 117.8, 110.5, 64.0 |
Experimental Protocols
A generalized workflow for the synthesis is depicted below.
Caption: General experimental workflow for the synthesis.
Step 1: Synthesis of 6-(bromomethyl)nicotinonitrile
Materials:
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6-methylnicotinonitrile (1.0 eq)
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N-Bromosuccinimide (NBS) (1.1 eq)
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2,2'-Azobis(2-methylpropionitrile) (AIBN) (0.1 eq)
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Carbon tetrachloride (CCl₄)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate for chromatography
Procedure:
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-methylnicotinonitrile (1.0 eq) and carbon tetrachloride.
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Add N-bromosuccinimide (1.1 eq) and AIBN (0.1 eq) to the solution.
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Heat the reaction mixture to reflux (approximately 77 °C) and maintain for 4-6 hours.
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Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Allow the reaction mixture to cool to room temperature. The succinimide byproduct will precipitate.
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Filter the mixture and wash the solid with a small amount of cold CCl₄.
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Combine the filtrates and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 6-(bromomethyl)nicotinonitrile as a light yellow solid.
Step 2: Synthesis of 6-(hydroxymethyl)nicotinonitrile
Materials:
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6-(bromomethyl)nicotinonitrile (1.0 eq)
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Sodium carbonate (Na₂CO₃) (1.5 eq)
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Acetone
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Water
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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In a round-bottom flask, dissolve 6-(bromomethyl)nicotinonitrile (1.0 eq) in a mixture of acetone and water (e.g., 3:1 v/v).
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Add sodium carbonate (1.5 eq) to the solution.
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Heat the mixture to reflux (approximately 60-70 °C) and stir for 2-4 hours.
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Monitor the reaction by TLC until the starting material is no longer visible.
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After cooling to room temperature, remove the acetone under reduced pressure.
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Extract the aqueous residue with ethyl acetate (3 x volumes).
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Combine the organic extracts and wash with brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 6-(hydroxymethyl)nicotinonitrile as a white solid.
Disclaimer: This guide is intended for informational purposes only and should be used by qualified professionals in a laboratory setting. Appropriate safety precautions must be taken when handling all chemicals. The provided reaction conditions and yields are typical and may require optimization for specific experimental setups.




